molecular formula C10H14BrNO3 B6273892 tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 156496-92-3

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6273892
CAS No.: 156496-92-3
M. Wt: 276.13 g/mol
InChI Key: JKXASHFASIJCPO-UHFFFAOYSA-N
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Description

Structure and Synthesis
tert-Butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic organic compound featuring a tetrahydropyridine core modified with a bromine atom at position 4, a ketone group at position 3, and a tert-butyl carbamate group at position 1. The tert-butyl ester provides steric protection to the amine group, enhancing stability during synthetic procedures . This compound is typically synthesized via bromination of a precursor such as tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Applications
It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and oncological pathways. The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

CAS No.

156496-92-3

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl 4-bromo-3-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h4H,5-6H2,1-3H3

InChI Key

JKXASHFASIJCPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(=O)C1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Boc-Protected Oxo-Piperidine

Piperidone derivatives are first converted to their hydrochloride salts (2) via treatment with hydrochloric acid. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields tert-butyl 4-oxopiperidine-1-carboxylate (3). This step achieves >85% yield under anhydrous conditions in dichloromethane (DCM) at 0–25°C.

Enolate Formation and Triflation

The ketone at position 3 is activated by generating a lithium enolate (4) using strong bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The enolate is then triflated with N-phenyl triflimide to produce tert-butyl 4-(trifluoromethylsulfonyloxy)-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (5).

Bromination via Palladium-Catalyzed Coupling

The triflate intermediate (5) undergoes bromination using bispinacolato diboron and potassium acetate in 1,4-dioxane under palladium catalysis (PdCl₂(dppf)·CH₂Cl₂). This Suzuki-type coupling replaces the triflate group with a bromine atom, yielding the target compound in 70–75% yield after column chromatography.

Key Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, TEA, DCM, 0°C85%
TriflationLiHMDS, THF, -78°C; N-phenyl triflimide78%
BrominationBispinacolato diboron, PdCl₂(dppf), 70–80°C73%

Alternative Bromination Strategies

Direct Electrophilic Bromination

Electrophilic bromination of tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid has been explored. However, this method suffers from poor regioselectivity, often producing di-brominated byproducts. Modulating solvent polarity (e.g., using DCM/acetonitrile mixtures) and stoichiometry (1.1 eq Br₂) improves mono-bromination yields to ~60%.

Halogen Exchange Reactions

Metal-halogen exchange reactions offer an alternative pathway. For example, treating tert-butyl 4-iodo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate with copper(I) bromide in dimethylformamide (DMF) facilitates iodide-to-bromide substitution. While efficient (85–90% yield), this method requires pre-functionalized iodinated precursors, limiting its practicality.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Piperidone Route : High scalability (>100 g batches) but involves multiple steps and cryogenic conditions.

  • Direct Bromination : Simpler but lower yields and selectivity.

  • Halogen Exchange : Efficient but dependent on iodine availability.

MethodCost (Reagents)Hazardous Steps
Piperidone RouteHigh (Pd catalysts, Boc₂O)Triflation (corrosive reagents), cryogenic conditions
Direct BrominationLow (Br₂/NBS)Bromine handling (toxic, corrosive)
Halogen ExchangeModerate (CuBr, DMF)High-temperature reactions

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Triflation Step : THF outperforms DMF due to better enolate stability at -78°C.

  • Bromination : 1,4-Dioxane enhances Pd catalyst activity compared to THF.

Ligand Selection in Palladium Catalysis

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve coupling efficiency by stabilizing the Pd(0) intermediate. Monodentate ligands (e.g., PPh₃) result in slower kinetics and lower yields.

Mechanistic Insights

Enolate Formation

The base (LiHMDS) deprotonates the α-hydrogen of the ketone, generating a resonance-stabilized enolate. This species reacts with the electrophilic triflating agent to form the triflate leaving group.

Suzuki Coupling Mechanism

The palladium catalyst oxidatively adds to the triflate, forming a Pd(II) complex. Transmetallation with the boronate ester followed by reductive elimination yields the brominated product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is pivotal for introducing new functional groups:

Reaction Type Conditions Products Key Features
Amine SubstitutionDMF, K₂CO₃, 80°C, 12hTert-butyl 4-amino-3-oxo-derivativeHigh regioselectivity due to electron-withdrawing ketone .
AlkoxylationNaOEt, EtOH, refluxTert-butyl 4-ethoxy-3-oxo-derivativeSteric hindrance from tert-butyl group slows reaction .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to form biaryl or heteroaryl systems:

Coupling Partner Catalyst System Yield Application
Arylboronic acidPd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C85–93%Synthesis of polycyclic architectures .
VinylboronatePd(dppf)Cl₂, dioxane/H₂O, 90°C79–82%Functionalized dihydropyridine derivatives .

Condensation and Cyclization

The 3-oxo group facilitates condensation with nucleophiles like hydrazines or amines:

Reagent Conditions Product Mechanistic Insight
HydrazineEtOH, Δ, 6hPyrazolo[3,4-b]pyridine derivativeEnolate formation followed by cyclization .
Primary AmineAcOH, microwave, 120°C, 2hEnamine-functionalized tetrahydropyridineKetone acts as an electrophilic site .

Reduction and Oxidation

The ketone group is amenable to reduction, while the tetrahydropyridine ring can undergo dehydrogenation:

Reaction Reagents/Conditions Outcome Selectivity
Ketone ReductionNaBH₄, MeOH, 0°C → RTSecondary alcohol at position 3Chemoselective reduction over bromide .
Ring DehydrogenationDDQ, CH₂Cl₂, 24hFully aromatic pyridine derivativeOxidizes 1,2,3,6-tetrahydropyridine to pyridine .

Functional Group Interconversion

The tert-butyl carbamate (Boc) group provides orthogonal protection:

Transformation Conditions Utility
Boc DeprotectionTFA, CH₂Cl₂, 2hFree amine generation for further coupling .
Carbamate HydrolysisLiOH, THF/H₂O, 50°CCarboxylic acid intermediate for peptide synthesis .

Key Structural Influences on Reactivity

  • Bromine : Enhances electrophilicity at position 4, enabling cross-couplings and substitutions.

  • 3-Oxo Group : Stabilizes enolate intermediates, directing nucleophilic attacks to position 4.

  • Tert-Butyl Carbamate : Provides steric protection and synthetic flexibility for downstream modifications .

This compound’s versatility makes it valuable in medicinal chemistry for constructing nitrogen-containing heterocycles, though further experimental validation is needed to optimize reaction conditions and explore novel pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds possess significant antimicrobial properties. The incorporation of a bromo group in tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine enhances its ability to inhibit bacterial growth. Studies have shown that such compounds can be effective against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Potential
Tetrahydropyridine derivatives have been investigated for their anticancer properties. The structural features of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated cytotoxic effects on cancer cell lines, warranting further exploration in drug development .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it useful in multi-step synthesis processes. Researchers have utilized it to synthesize other biologically active compounds through reactions such as nucleophilic substitutions and cycloadditions .

2. Building Block for Heterocycles
The presence of the tetrahydropyridine ring makes this compound an excellent building block for creating other heterocyclic compounds. These heterocycles are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .

Material Science Applications

1. Polymer Chemistry
Tetrahydropyridine derivatives have been explored for their potential use in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved solubility characteristics .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine can be used in formulating coatings and adhesives that require robust performance under various conditions. Its incorporation can lead to improved adhesion properties and resistance to environmental degradation .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to control
Anticancer ScreeningEvaluated cytotoxicity on breast cancer cell linesIndicated IC50 values suggesting potential for further development as an anticancer agent
Synthetic ApplicationUsed as an intermediate for synthesizing novel heterocyclesSuccessfully synthesized a range of biologically active compounds with high yields

Mechanism of Action

The mechanism by which tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include compounds with variations in substituents (e.g., halogen type, ester groups). Below is a comparative analysis:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity (Nucleophilic Substitution) Steric Effects
tert-Butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate 290.15 120–122 DMSO, DMF High (Br as leaving group) High (tert-butyl group)
Ethyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate 234.08 85–87 Ethanol, THF Moderate Low (ethyl group)
tert-Butyl 4-chloro-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate 245.70 115–117 DCM, Chloroform Low (Cl less reactive than Br) High (tert-butyl group)

Key Findings

Reactivity : The bromine substituent in the target compound exhibits superior leaving-group ability compared to chlorine analogues, enabling efficient cross-coupling reactions .

Steric Effects : The tert-butyl group significantly reduces hydrolysis susceptibility of the ester moiety compared to ethyl esters, enhancing stability in acidic/basic conditions .

Solubility : Polar aprotic solvents (e.g., DMSO) dissolve the target compound effectively, whereas ethyl analogues show better solubility in alcohols due to reduced steric bulk .

Isomerism Considerations

Additionally, substituent positioning (e.g., bromine at C4 vs. C5) can lead to regioisomers, necessitating careful spectroscopic analysis (e.g., NMR, X-ray crystallography) for structural confirmation .

Biological Activity

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 156496-92-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄BrNO₃
  • Molecular Weight : 276.13 g/mol
  • Purity : Typically around 95%-98% depending on the source.
  • Storage Conditions : Recommended to be stored in a dry environment at temperatures between 2°C and 8°C.

Biological Activity Overview

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC₅₀ values lower than those of established chemotherapeutics like doxorubicin in certain leukemia and breast cancer models .
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against specific pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways .
  • Neuroprotective Effects : Research has indicated that tetrahydropyridine derivatives can offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The mechanisms through which tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine exerts its biological effects include:

  • Apoptosis Induction : Studies show that these compounds can trigger apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic factors like p53 .
  • Inhibition of Enzymatic Activity : Certain derivatives have been reported to inhibit enzymes critical for cancer cell proliferation and survival, thereby reducing tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against leukemia and breast cancer
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the effects of various tetrahydropyridine derivatives on human leukemia cell lines (CEM-13 and U-937). The results showed that some compounds had IC₅₀ values significantly lower than doxorubicin, indicating a promising anticancer potential .
  • Mechanisms of Action in Apoptosis :
    • Flow cytometry assays demonstrated that the compound could induce apoptosis in MCF-7 breast cancer cells by increasing caspase activity and altering mitochondrial membrane potential .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of a tetrahydropyridine scaffold. Key steps include:

  • Bromination : Introducing bromine at the 4-position via electrophilic substitution or directed metalation.
  • Oxo-group installation : Oxidation of the 3-position using agents like KMnO₄ or CrO₃ under controlled conditions .
  • Protection strategies : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C .

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization Tips
BrominationNBS (N-bromosuccinimide) or Br₂ with Lewis acids (e.g., FeCl₃)Use anhydrous solvents to minimize side reactions.
OxidationKMnO₄ in acidic or neutral conditionsMonitor temperature to prevent over-oxidation.
Boc ProtectionBoc₂O, TEA/DCMEnsure stoichiometric excess of Boc₂O (1.2–1.5 eq.) for complete protection.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), dihydropyridine protons (δ 4.0–6.0 ppm), and bromine-coupled resonances.
    • ¹³C NMR : Carbonyl carbons (C=O at ~160–170 ppm), brominated carbon (C-Br at ~100–110 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 291.1 (C₁₀H₁₅BrNO₃⁺) with fragmentation patterns confirming loss of tert-butyl (56 Da) and CO₂ (44 Da).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Br stretch) .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at position 4 and the carbonyl group at position 3 are key reactive sites:

  • Nucleophilic Substitution (Sₙ2) : Bromine can be replaced by amines, thiols, or alkoxides. For example:
    • Reaction with primary amines (e.g., benzylamine) in DMF at 60°C yields 4-amino derivatives .
  • Carbonyl Reactivity : The 3-oxo group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ for partial saturation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromine substitution regioselectivity?

Methodological Answer: Discrepancies in substitution sites may arise from solvent polarity, steric effects, or catalytic systems. To address this:

  • Computational Modeling : Use DFT calculations to compare activation energies for substitution at positions 4 vs. 6.
  • Isotopic Labeling : Introduce deuterium at specific positions to track substitution pathways via ²H NMR .
  • Control Experiments : Vary solvents (polar aprotic vs. protic) and catalysts (e.g., Pd vs. Cu) to isolate influencing factors .

Q. What mechanistic insights guide the design of stereoselective transformations involving this compound?

Methodological Answer: The tetrahydropyridine ring’s conformation influences stereoselectivity. Strategies include:

  • Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric cross-coupling at the bromine site .
  • Ring-Strain Manipulation : Freeze ring puckering via low-temperature conditions (−78°C) to favor axial or equatorial attack on the carbonyl group .

Q. What in vitro biological screening approaches are suitable for hypothesizing its bioactivity?

Methodological Answer: Given structural analogs (e.g., calcium channel blockers in ), prioritize:

  • Ion Channel Assays : Patch-clamp studies on HEK293 cells expressing Cav1.2 channels to test calcium influx modulation.
  • Kinase Profiling : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to identify inhibition of kinases like CDK2 or MAPK .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .

Q. Safety and Handling Considerations

  • Storage : Store at −20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
  • Hazard Mitigation : Use explosion-proof equipment during reactions involving peroxides or strong oxidizers .

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